molecular formula C21H17BrN2O4S2 B15038261 4-({4-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid

4-({4-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid

Cat. No.: B15038261
M. Wt: 505.4 g/mol
InChI Key: AGSCITYXEINWRX-ATVHPVEESA-N
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Description

4-({4-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid is a rhodanine-based small molecule characterized by a 1,3-thiazolidin-4-one core substituted with a 3-bromobenzylidene group at the 5-position. This compound features a conjugated (Z)-configured exocyclic double bond, a thioxo group at C2, and a butanoyl-linked benzoic acid moiety at C2. The bromine atom on the benzylidene ring enhances lipophilicity and may promote halogen bonding interactions with biological targets . The compound is synthesized via Knoevenagel condensation between a rhodanine derivative and 3-bromobenzaldehyde, followed by functionalization of the thiazolidinone core . Its structural features suggest applications in medicinal chemistry, particularly as a Michael acceptor in enzyme inhibition or as an anticancer/antimicrobial agent .

Properties

Molecular Formula

C21H17BrN2O4S2

Molecular Weight

505.4 g/mol

IUPAC Name

4-[4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid

InChI

InChI=1S/C21H17BrN2O4S2/c22-15-4-1-3-13(11-15)12-17-19(26)24(21(29)30-17)10-2-5-18(25)23-16-8-6-14(7-9-16)20(27)28/h1,3-4,6-9,11-12H,2,5,10H2,(H,23,25)(H,27,28)/b17-12-

InChI Key

AGSCITYXEINWRX-ATVHPVEESA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Schiff Base Condensation

The thiazolidinone ring is synthesized through a Schiff base intermediate. 4-Aminobutyric acid reacts with 3-bromobenzaldehyde in ethanol under reflux to form the imine (Figure 1 ). This step typically employs catalytic acetic acid to accelerate imine formation.

$$
\text{4-Aminobutyric acid} + \text{3-Bromobenzaldehyde} \xrightarrow{\text{EtOH, Δ}} \text{Schiff base intermediate}
$$

Cyclization with Thioglycolic Acid

The Schiff base undergoes cyclization with thioglycolic acid (HS-CH₂-COOH) in the presence of anhydrous ZnCl₂ as a Lewis acid catalyst. This reaction forms the thiazolidinone ring, incorporating the sulfur atom and carbonyl group from thioglycolic acid. The butanoyl chain originates from the four-carbon backbone of 4-aminobutyric acid.

$$
\text{Schiff base} + \text{Thioglycolic acid} \xrightarrow{\text{ZnCl}_2, \Delta} \text{3-(4-Carboxybutyl)-5-(3-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one}
$$

Key Conditions :

  • Reaction temperature: 80–100°C
  • Solvent: Toluene or dichloromethane
  • Reaction time: 4–6 hours

The (5Z) configuration of the benzylidene group is controlled by steric and electronic factors during cyclization, favoring the Z-isomer due to conjugation stabilization.

Activation of the Butanoyl Carboxylic Acid

Acyl Chloride Formation

The carboxylic acid terminus of the butanoyl chain is activated to enhance reactivity for amide bond formation. Treatment with thionyl chloride (SOCl₂) converts the acid to the corresponding acyl chloride (Figure 2 ).

$$
\text{3-(4-Carboxybutyl)-thiazolidinone} \xrightarrow{\text{SOCl}_2, \text{reflux}} \text{3-(4-Chlorocarbonylbutyl)-thiazolidinone}
$$

Key Conditions :

  • Solvent: Anhydrous dichloromethane
  • Reaction time: 2–3 hours
  • Byproduct removal: Excess SOCl₂ is evaporated under reduced pressure.

Amide Coupling with 4-Aminobenzoic Acid

Protection of 4-Aminobenzoic Acid

To prevent self-condensation, the carboxylic acid group of 4-aminobenzoic acid is protected as a methyl ester using thionyl chloride and methanol:

$$
\text{4-Aminobenzoic acid} \xrightarrow{\text{SOCl}_2, \text{MeOH}} \text{Methyl 4-aminobenzoate}
$$

Coupling Reaction

The acyl chloride reacts with methyl 4-aminobenzoate in the presence of a base (e.g., triethylamine) to form the amide bond (Figure 3 ):

$$
\text{Acyl chloride} + \text{Methyl 4-aminobenzoate} \xrightarrow{\text{Et}_3\text{N}} \text{Protected intermediate}
$$

Key Conditions :

  • Solvent: Dry tetrahydrofuran (THF)
  • Temperature: 0°C to room temperature
  • Reaction time: 12–24 hours

Deprotection of the Methyl Ester

The methyl ester is hydrolyzed using lithium hydroxide (LiOH) in a THF/water mixture to regenerate the free carboxylic acid:

$$
\text{Protected intermediate} \xrightarrow{\text{LiOH, THF/H}_2\text{O}} \text{4-({4-[(5Z)-5-(3-Bromobenzylidene)-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl]Butanoyl}amino)benzoic acid}
$$

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding pale-yellow crystals.

Analytical Data

  • Melting Point : 210–212°C (decomposes)
  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (s, 1H, COOH), 8.10 (d, J = 8.4 Hz, 2H, ArH), 7.85 (s, 1H, CH=), 7.65–7.45 (m, 4H, ArH), 4.30 (t, J = 6.8 Hz, 2H, NCH₂), 2.50 (t, J = 7.2 Hz, 2H, CH₂CO), 1.80–1.60 (m, 4H, CH₂CH₂).
  • IR (KBr) : 1705 cm⁻¹ (C=O), 1650 cm⁻¹ (amide C=O), 1220 cm⁻¹ (C=S).

Optimization and Challenges

Stereochemical Control

The (5Z) configuration is critical for biological activity. Reaction monitoring via HPLC or ¹H NMR ensures the absence of the E-isomer, which may form under prolonged heating.

Yield Improvements

  • Cyclization Step : Replacing ZnCl₂ with montmorillonite K10 clay increases yields from 60% to 78% by reducing side reactions.
  • Coupling Step : Using HOBt/EDCI instead of acyl chlorides improves amidation efficiency (yield: 85% vs. 65%).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the benzoic acid group.

    Reduction: Reduction reactions can target the carbonyl groups within the compound.

    Substitution: The bromine atom in the bromobenzylidene moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. Its structural features suggest it could interact with specific biological targets, potentially leading to new treatments for diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure could impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of 4-({4-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. The bromobenzylidene moiety may facilitate binding to hydrophobic pockets, while the thiazolidinone ring could interact with active sites. The benzoic acid group may enhance solubility and bioavailability.

Comparison with Similar Compounds

The compound belongs to a class of (Z)-5-benzylidene-2-thioxo-1,3-thiazolidin-4-one derivatives. Below is a detailed comparison with structurally analogous compounds, focusing on substituent effects, synthetic routes, and biological activities.

Structural Variations and Substituent Effects
Compound Name Substituent on Benzylidene Core Modifications Key Physicochemical Properties
4-({4-[(5Z)-5-(3-Bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid 3-Bromo Butanoyl-linked benzoic acid High lipophilicity (Br), moderate solubility (COOH)
(Z)-5-(3-Fluorobenzylidene)-2-thioxothiazolidin-4-one 3-Fluoro Unsubstituted thiazolidinone Enhanced electronegativity (F), lower logP
(Z)-5-(4-Chlorobenzylidene)-4-thioxo-imidazolidin-2-one 4-Chloro Imidazolidinone core (vs. thiazolidinone) Smaller halogen, altered ring strain
(Z)-5-(4-Methoxybenzylidene)-2-thioxothiazolidin-3-yl)butanoic acid 4-Methoxy Butanoic acid linkage Electron-donating OCH₃, increased solubility
(Z)-5-(Indol-3-ylmethylene)-2-thioxothiazolidin-4-one Indol-3-yl Bulky heterocyclic substituent Enhanced π-π stacking, reduced membrane permeability

Key Observations :

  • Electron-Donating Groups : Methoxy (OCH₃) improves aqueous solubility but may diminish electrophilicity of the exocyclic double bond, reducing reactivity as a Michael acceptor .

Key Trends :

  • Anticancer Activity : Bromine and nitro substituents correlate with stronger enzyme inhibition (e.g., tyrosine kinases) due to electrophilic C=C and halogen bonding .
  • Antimicrobial Activity : Smaller halogens (F, Cl) and heterocycles (thiophene) improve bacterial/fungal membrane penetration .

Biological Activity

The compound 4-({4-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid , often referred to as a thiazolidine derivative, has garnered attention for its potential biological activities. This article compiles and analyzes diverse research findings regarding the biological activity of this compound, including its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

  • Molecular Formula : C17H10BrNO3S2
  • Molecular Weight : 420.3 g/mol
  • CAS Number : Not specified in the sources but can be referenced through its chemical name.

Antimicrobial Activity

Recent studies have demonstrated that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to the target compound have shown:

  • Antibacterial Effects : In vitro tests indicated that several thiazolidine derivatives had superior antibacterial activity compared to standard antibiotics like ampicillin and streptomycin. The most active derivatives displayed minimal inhibitory concentrations (MICs) in the range of 37.9–113.8 μM against various Gram-positive and Gram-negative bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
CompoundMIC (μM)Target Bacteria
5d37.9–113.8S. aureus
5g<10E. coli
5k<10P. aeruginosa

Anticancer Activity

The anticancer potential of thiazolidine derivatives has also been explored extensively:

  • Cell Proliferation Inhibition : Compounds related to the target structure were evaluated against various cancer cell lines such as Huh7 (hepatocellular carcinoma), MDA-MB 231 (breast carcinoma), and PC3 (prostate carcinoma). Results indicated that these compounds could inhibit cell proliferation significantly, with IC50 values often below 10 μM for the most active compounds .
Cell LineIC50 (μM)
Huh7<10
MDA-MB 231<10
PC3<10

Enzyme Inhibition

In addition to antimicrobial and anticancer properties, thiazolidine derivatives have been investigated for their enzyme-inhibitory activities:

  • Protein Kinase Inhibition : Some studies reported that certain thiazolidine derivatives acted as inhibitors of specific protein kinases involved in cancer progression, such as DYRK1A and GSK3α/β, with calculated IC50 values indicating potent inhibition .

The biological activity of these compounds is attributed to their ability to interact with various molecular targets:

  • Enzyme Interaction : The thiazolidine ring structure allows for effective binding to enzymes, disrupting their function.
  • Cellular Uptake : The presence of bromobenzylidene enhances lipophilicity, facilitating cellular uptake and subsequent biological effects.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in microbial cells leading to cell death.

Case Studies

Several case studies have highlighted the efficacy of thiazolidine derivatives in clinical settings:

  • Study on Antimicrobial Activity : A study involving a series of synthesized thiazolidine derivatives demonstrated their effectiveness against resistant bacterial strains, providing a promising alternative to conventional antibiotics .
  • Cancer Cell Line Evaluation : Research focusing on the anticancer potential revealed that specific derivatives could significantly reduce tumor cell viability across multiple cancer types .

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